molecular formula C12H20ClNO2 B13959868 2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

Katalognummer: B13959868
Molekulargewicht: 245.74 g/mol
InChI-Schlüssel: YRZNNGNIQLFLHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloroethyl)-2-azaspiro[45]decane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a decane ring and an azaspiro moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of a spirocyclic precursor with a chlorinating agent. One common method includes the use of 2-azaspiro[4.5]decane-8-carboxylic acid as a starting material, which is then reacted with 2-chloroethyl chloride under basic conditions to introduce the chloroethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which 2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione
  • 8-tert-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
  • 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane

Uniqueness

2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a chloroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C12H20ClNO2

Molekulargewicht

245.74 g/mol

IUPAC-Name

2-(2-chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C12H20ClNO2/c13-6-8-14-7-5-12(9-14)3-1-10(2-4-12)11(15)16/h10H,1-9H2,(H,15,16)

InChI-Schlüssel

YRZNNGNIQLFLHD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1C(=O)O)CCN(C2)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.